

A critical review of SR9009 literature and findings.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR94

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A Critical Review of SR9009: Mechanism, Preclinical Findings, and Comparative Analysis

SR9009, also known as Stenabolic, is a synthetic small molecule that has garnered significant interest within the research community for its potent effects on metabolism and endurance. It is a potent agonist of the nuclear receptors REV-ERB α and REV-ERB β , which are critical components of the core circadian clock machinery.^{[1][2][3]} These receptors act as transcriptional repressors, playing a key role in regulating the rhythms of gene expression that control metabolic and physiological processes.^{[1][4]} This guide provides a critical review of the existing literature on SR9009, presents comparative data, details common experimental protocols, and visualizes its core signaling pathways.

Mechanism of Action

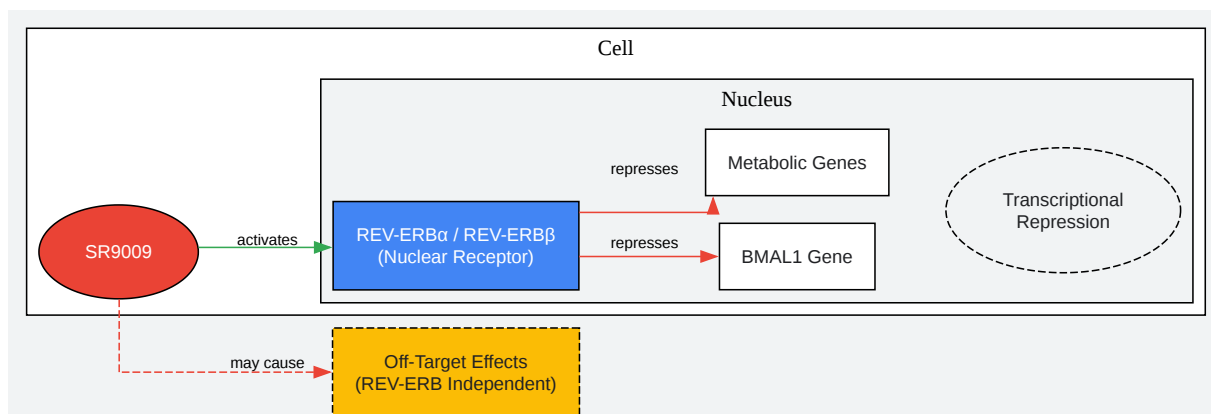
SR9009 operates by binding to and activating the REV-ERB α and REV-ERB β receptors.^{[1][5]} This activation enhances the natural repressive function of REV-ERB, leading to the modulation of target gene expression. A primary target of REV-ERB is the ARNTL (also known as Bmal1) gene, a key activator in the circadian feedback loop.^{[6][7]} By repressing Bmal1, SR9009 can alter the circadian rhythm and, consequently, the expression of a wide array of metabolic genes in tissues such as the liver, skeletal muscle, and adipose tissue.^[1] This modulation results in increased energy expenditure, improved lipid and glucose metabolism, and enhanced mitochondrial function.^{[1][8][9]}

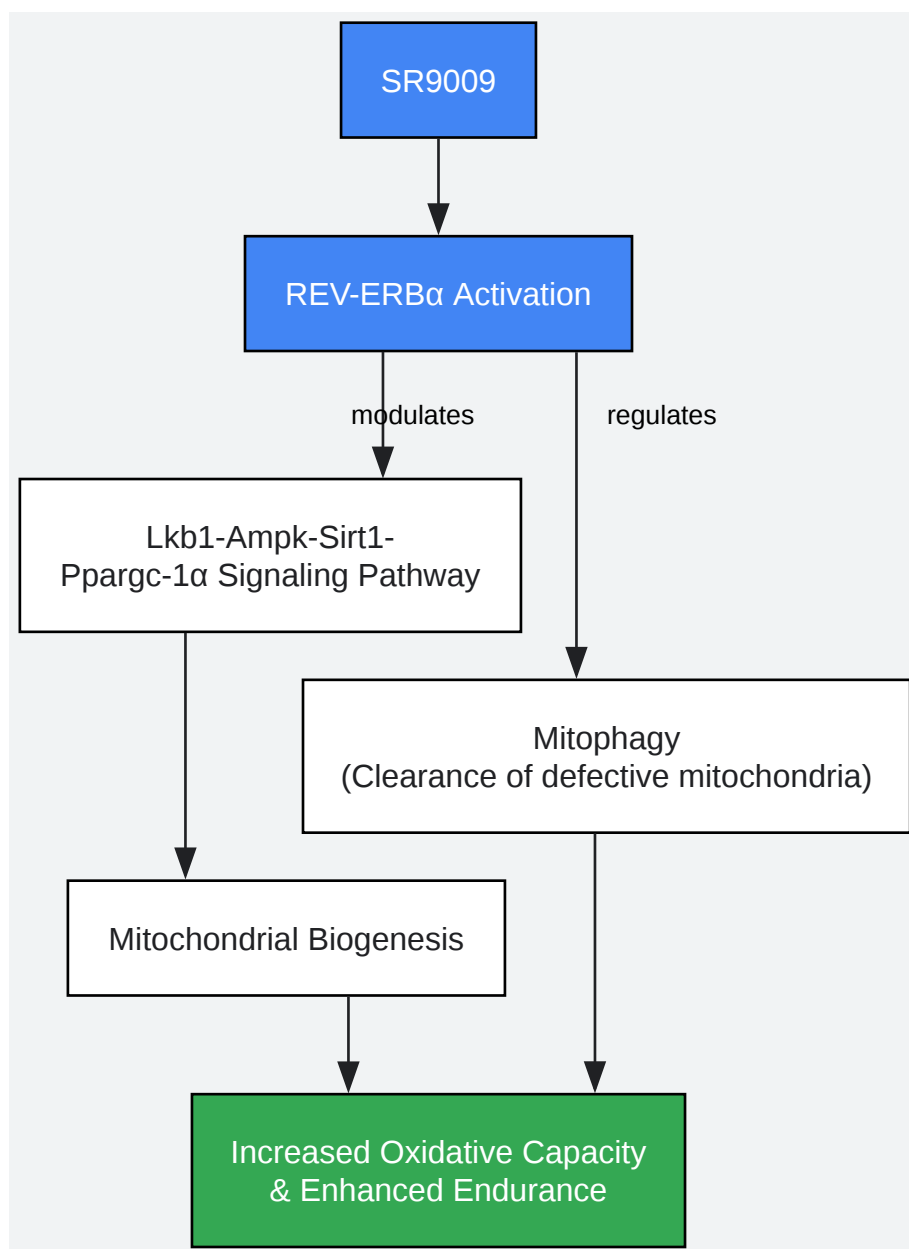
However, a critical aspect of SR9009's pharmacology is the finding that some of its biological effects may be independent of REV-ERB. Studies using cells completely lacking both REV-

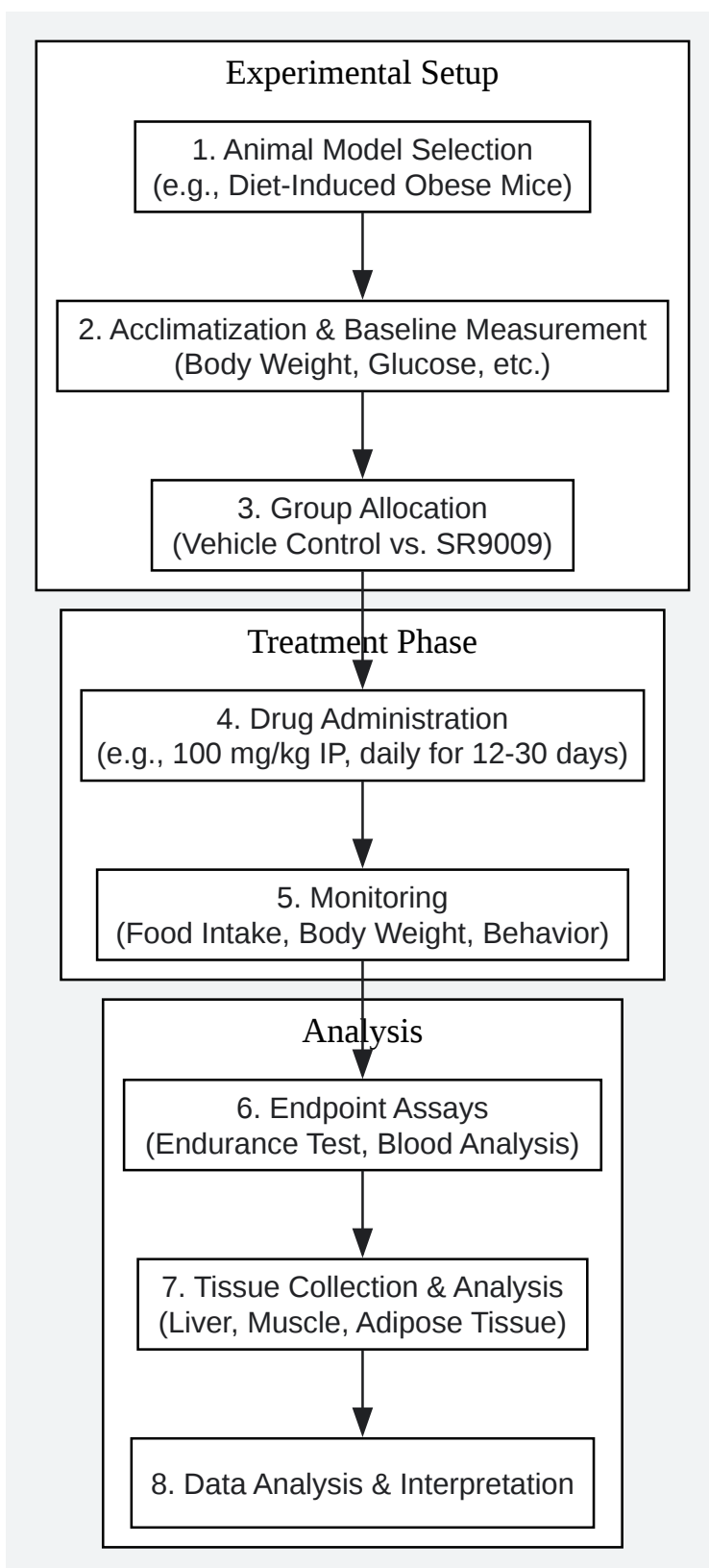
ERB α and - β have demonstrated that SR9009 can still impact cell proliferation, metabolism, and gene transcription.[\[10\]](#)[\[11\]](#) This suggests that SR9009 may have off-target effects, and its actions cannot be solely attributed to REV-ERB activation. Researchers should, therefore, exercise caution when using SR9009 as a direct proxy for REV-ERB activity.[\[11\]](#)

Core Signaling and Experimental Workflow

The primary pathway for SR9009 involves direct binding to REV-ERB, which then represses the transcription of core clock and metabolic genes. This action initiates a cascade of downstream effects, particularly in skeletal muscle, leading to enhanced oxidative metabolism.







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- To cite this document: BenchChem. [A critical review of SR9009 literature and findings.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4054192#a-critical-review-of-sr9009-literature-and-findings]

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